molecular formula C23H20N2O4 B1311143 Fmoc-3-(3-pyridyl)-L-alanine CAS No. 175453-07-3

Fmoc-3-(3-pyridyl)-L-alanine

Cat. No. B1311143
M. Wt: 388.4 g/mol
InChI Key: JQLPMTXRCLXOJO-NRFANRHFSA-N
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Description

“Fmoc-3-(3-pyridyl)-L-alanine” is an alanine derivative . It is also known as “N-Fmoc-3-(3-pyridyl)-L-alanine” and is used in chemical synthesis and peptide chemistry . It appears as a white to off-white crystalline powder .


Molecular Structure Analysis

The molecular formula of “Fmoc-3-(3-pyridyl)-L-alanine” is C23H20N2O4 . The InChI Key is JQLPMTXRCLXOJO-NRFANRHFSA-M .


Physical And Chemical Properties Analysis

“Fmoc-3-(3-pyridyl)-L-alanine” is a white to off-white crystalline powder . It has a molecular weight of 388.4 . The compound’s density is 1.3±0.1 g/cm3 .

Scientific Research Applications

  • Drug Development : Peptides synthesized using Fmoc-protected amino acids can be used in the development of new pharmaceuticals. For example, they can be designed to interact with specific biological targets, such as receptors or enzymes, and their activity can be tested in various assays .

  • Protein Structure Study : The synthesized peptides can be used to study protein structure and function. For instance, they can be used to investigate the role of specific amino acid sequences in protein folding or function .

  • Cellular Processes Investigation : Peptides can also be used to investigate cellular processes. For example, they can be used to study protein-protein interactions, signal transduction pathways, or other cellular processes .

  • Proteomics Research : Fmoc-protected amino acids like “Fmoc-3-(3-pyridyl)-L-alanine” can be used in proteomics research, which involves the large-scale study of proteins, including their structures and functions .

  • Biochemical Assays : The synthesized peptides can be used in various biochemical assays, depending on the research question .

  • Solid-Phase Peptide Synthesis : Fmoc-protected amino acids are commonly used in solid-phase peptide synthesis, a method for peptide production .

Safety And Hazards

The safety data sheet for “Fmoc-3-(3-pyridyl)-L-alanine” suggests that it may cause eye and skin irritation, and may cause irritation of the digestive tract if ingested . It is advised to avoid dust formation and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPMTXRCLXOJO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-(3-pyridyl)-L-alanine

CAS RN

175453-07-3
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DC Pimenta, RL Melo, G Caliendo, V Santagada… - 2002 - degruyter.com
We explored the unique substrate specificity of the primary S1 subsite of human urinary kallikrein (hK1), which accepts both Phe or Arg synthesizing and assaying peptides derived from …
Number of citations: 17 www.degruyter.com
A D'Souza, JH Yoon, H Beaman, P Gosavi… - … applied materials & …, 2020 - ACS Publications
Silver compounds have been used extensively for wound healing because of their antimicrobial properties, but high concentrations of silver are toxic to mammalian cells. We designed …
Number of citations: 39 pubs.acs.org
WS Kish, MK Roach, H Sachi, AD Naik… - … of Chromatography B, 2018 - Elsevier
Prior work described the identification and characterization of erythropoietin-binding cyclic peptides SLFFLH, VVFFVH, FSLLHH and FSLLSH (all of the form cyclo[(N α -Ac)Dap(A)-X 1 -…
Number of citations: 28 www.sciencedirect.com
C Lindgren, M Tyagi, J Viljanen, J Toms… - Journal of Medicinal …, 2018 - ACS Publications
Strategies that target multiple components are usually required for treatment of diseases originating from complex biological systems. The multicomponent system consisting of the DR4 …
Number of citations: 3 pubs.acs.org
C Mao - 2022 - search.proquest.com
Metals found in the human body are utilized to maintain normal functions such as cell proliferation, growth, and respiration. If trace amounts of metal ions in our body (approximately 10 …
Number of citations: 3 search.proquest.com
M Hosseini, L Jiang, HP Sørensen, JK Jensen… - Molecular …, 2011 - ASPET
There is increasing interest in developing peptides for pharmacological intervention with pathophysiological functions of serine proteases. From phage-displayed peptide libraries, we …
Number of citations: 23 molpharm.aspetjournals.org

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